molecular formula C11H10BrNO3 B1414385 Methyl 4-bromo-5-cyano-2-methoxyphenylacetate CAS No. 1807164-88-0

Methyl 4-bromo-5-cyano-2-methoxyphenylacetate

Cat. No.: B1414385
CAS No.: 1807164-88-0
M. Wt: 284.11 g/mol
InChI Key: IEUCLTIHRNFHFU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyano-2-methoxyphenylacetate is an organic compound with the molecular formula C11H10BrNO3. It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-cyano-2-methoxyphenylacetate can be synthesized through a multi-step process involving the bromination, cyanation, and methoxylation of phenylacetate derivatives. One common method involves the bromination of 4-cyano-2-methoxyphenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of bromine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-cyano-2-methoxyphenylacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 4-bromo-5-amino-2-methoxyphenylacetate.

    Oxidation: Formation of 4-bromo-5-cyano-2-hydroxyphenylacetate.

Scientific Research Applications

Methyl 4-bromo-5-cyano-2-methoxyphenylacetate is utilized in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-cyano-2-methoxyphenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and methoxy can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-cyano-5-methoxyphenylacetate
  • Methyl 4-bromo-5-cyano-2-hydroxyphenylacetate

Uniqueness

Methyl 4-bromo-5-cyano-2-methoxyphenylacetate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The combination of bromine, cyano, and methoxy groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 2-(4-bromo-5-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-5-9(12)8(6-13)3-7(10)4-11(14)16-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUCLTIHRNFHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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